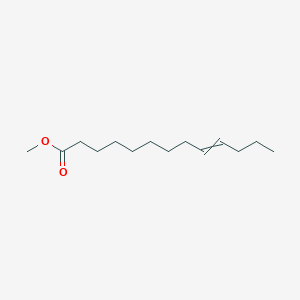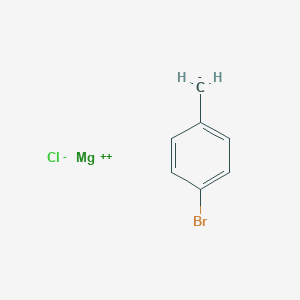![molecular formula C31H25N B14266870 N-([1,1'-Biphenyl]-4-yl)-4'-methyl-N-phenyl[1,1'-biphenyl]-4-amine CAS No. 134305-42-3](/img/structure/B14266870.png)
N-([1,1'-Biphenyl]-4-yl)-4'-methyl-N-phenyl[1,1'-biphenyl]-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-([1,1’-Biphenyl]-4-yl)-4’-methyl-N-phenyl[1,1’-biphenyl]-4-amine is an organic compound that belongs to the class of biphenyl derivatives. Biphenyl compounds are characterized by the presence of two connected phenyl rings. This particular compound is notable for its complex structure, which includes multiple biphenyl units and a methyl group. Biphenyl derivatives are widely studied due to their diverse applications in various fields, including chemistry, biology, and industry.
準備方法
The synthesis of N-([1,1’-Biphenyl]-4-yl)-4’-methyl-N-phenyl[1,1’-biphenyl]-4-amine typically involves the coupling of aniline derivatives with biphenyl compounds. One common method is the diazotization of aniline derivatives followed by a coupling reaction with biphenyl derivatives in the presence of a catalyst such as copper chloride (CuCl). The reaction conditions often include the use of isopropyl nitrite as a diazotizing reagent, which is prepared from sodium nitrite, isopropanol, and hydrochloric acid . This method is favored for its mild conditions and good yields.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include continuous flow processes and the use of automated reactors to ensure consistent quality and high throughput.
化学反応の分析
N-([1,1’-Biphenyl]-4-yl)-4’-methyl-N-phenyl[1,1’-biphenyl]-4-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃). The oxidation typically leads to the formation of quinones or other oxygenated biphenyl derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), resulting in the formation of reduced biphenyl derivatives.
Substitution: Electrophilic substitution reactions are common for biphenyl compounds. Reagents such as halogens (e.g., chlorine, bromine) or nitrating agents (e.g., nitric acid) can be used to introduce substituents onto the biphenyl rings.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation typically results in halogenated biphenyl derivatives, while nitration produces nitro-substituted biphenyls.
科学的研究の応用
N-([1,1’-Biphenyl]-4-yl)-4’-methyl-N-phenyl[1,1’-biphenyl]-4-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure makes it valuable for studying the properties and reactivity of biphenyl derivatives.
Biology: Biphenyl compounds have been investigated for their potential biological activities, including antimicrobial and anticancer properties. This compound may serve as a lead compound for the development of new pharmaceuticals.
Medicine: Research into the medicinal properties of biphenyl derivatives includes their use as anti-inflammatory and antihypertensive agents. The compound’s structure allows for modifications that can enhance its therapeutic effects.
Industry: In the industrial sector, biphenyl derivatives are used in the production of polymers, dyes, and other materials. Their stability and reactivity make them suitable for various applications.
作用機序
The mechanism of action of N-([1,1’-Biphenyl]-4-yl)-4’-methyl-N-phenyl[1,1’-biphenyl]-4-amine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and the modifications made to the compound. For example, in antimicrobial applications, it may inhibit the synthesis of essential bacterial components, while in anticancer research, it may interfere with cell division and induce apoptosis.
類似化合物との比較
N-([1,1’-Biphenyl]-4-yl)-4’-methyl-N-phenyl[1,1’-biphenyl]-4-amine can be compared with other biphenyl derivatives such as:
1,1’-Biphenyl: A simpler biphenyl compound with two connected phenyl rings. It is used as a starting material for the synthesis of more complex derivatives.
4,4’-Dibromobiphenyl: A halogenated biphenyl derivative used in the synthesis of flame retardants and other industrial chemicals.
4,4’-Dinitrobiphenyl: A nitro-substituted biphenyl compound with applications in the production of dyes and explosives.
The uniqueness of N-([1,1’-Biphenyl]-4-yl)-4’-methyl-N-phenyl[1,1’-biphenyl]-4-amine lies in its complex structure, which includes multiple biphenyl units and a methyl group. This complexity allows for a wide range of chemical modifications and applications, making it a versatile compound in scientific research and industry.
特性
CAS番号 |
134305-42-3 |
|---|---|
分子式 |
C31H25N |
分子量 |
411.5 g/mol |
IUPAC名 |
N-[4-(4-methylphenyl)phenyl]-N,4-diphenylaniline |
InChI |
InChI=1S/C31H25N/c1-24-12-14-26(15-13-24)28-18-22-31(23-19-28)32(29-10-6-3-7-11-29)30-20-16-27(17-21-30)25-8-4-2-5-9-25/h2-23H,1H3 |
InChIキー |
IILRYSIWGQITQP-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C2=CC=C(C=C2)N(C3=CC=CC=C3)C4=CC=C(C=C4)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


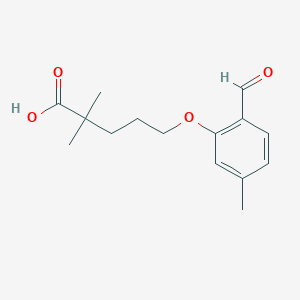

![1-[(7-Bromoheptyl)oxy]-4-nitrobenzene](/img/structure/B14266804.png)
![(3S)-1-[(S)-Benzenesulfinyl]hex-1-en-3-ol](/img/structure/B14266808.png)
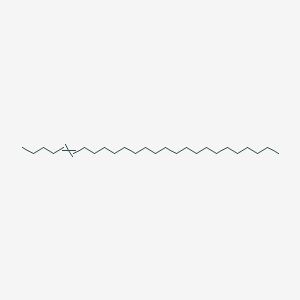
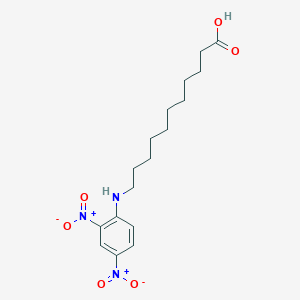

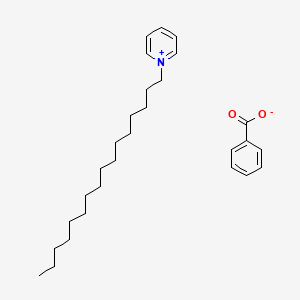
![2-[(2-Nitrophenyl)methylidene]-3-oxobutanamide](/img/structure/B14266843.png)
![4-{[6,8-Bis(acetylsulfanyl)octanoyl]amino}-3-hydroxybutanoic acid](/img/structure/B14266847.png)
